![molecular formula C24H25N3O4S B2515252 3-氨基-N-[(2H-1,3-苯并二氧杂环戊烯-5-基)甲基]-4-乙基-7,7-二甲基-5-氧代-5H,6H,7H,8H-噻吩并[2,3-b]喹啉-2-羧酰胺 CAS No. 670271-39-3](/img/structure/B2515252.png)

3-氨基-N-[(2H-1,3-苯并二氧杂环戊烯-5-基)甲基]-4-乙基-7,7-二甲基-5-氧代-5H,6H,7H,8H-噻吩并[2,3-b]喹啉-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

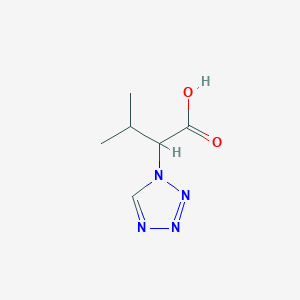

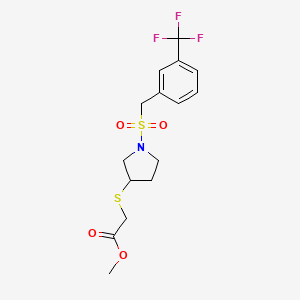

The compound is a quinoline derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Quinoline derivatives have been extensively studied for their cytotoxic activities and as ligands for various receptors in the body. The specific compound mentioned has a complex structure that includes a thienoquinoline core, a benzodioxole moiety, and an amino carboxamide group, which could potentially contribute to its biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the Friedlander condensation, as seen in the preparation of N-methylquindoline carboxamides . This method involves the reaction between an amino compound and a carbonyl compound, which in the case of quinoline derivatives, often includes an indole or benzoate precursor. The synthesis may also involve subsequent steps such as methylation and amination to achieve the desired substitution pattern on the quinoline ring system.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified with various substituents to alter its chemical and biological properties. The specific compound mentioned includes additional structural features such as the thienoquinoline framework, which is a fused ring system combining a thiophene ring with a quinoline ring, and the benzodioxole group, which is known for its electron-donating properties and may influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including N-alkylation, as demonstrated in the synthesis of N-methylquindoline carboxamides . These reactions are crucial for introducing different functional groups that can modulate the compound's biological activity. The presence of the carboxamide group in the compound suggests potential for further chemical modifications, such as the formation of amide bonds with other molecules or the introduction of additional substituents through nucleophilic acyl substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's solubility, stability, and reactivity. For instance, the introduction of a benzodioxole moiety could potentially increase the lipophilicity of the compound, which may affect its ability to cross biological membranes and its distribution within the body. The specific compound's properties would need to be determined experimentally, but its structure suggests it may have unique characteristics that could be relevant for its biological activity.

科学研究应用

抗癌活性

具有类似结构的化合物已被设计并评估其对各种癌细胞系的抗癌活性 . 这些化合物在针对前列腺癌 (LNCaP)、胰腺癌 (MIA PaCa-2) 和急性淋巴细胞白血病 (CCRF-CEM) 癌细胞系方面显示出令人鼓舞的结果 .

有机合成

有机硼化合物在结构上类似,是有机合成中非常有价值的构建块 . 它们用于各种转化,包括氧化、胺化、卤化和 C–C 键形成,例如烯基化、炔基化和芳基化 .

工业应用

喹啉是该化合物的一个组成部分,是一种普遍存在的杂环芳香族化合物,具有潜在的工业应用价值 .

化学性质

该化合物具有特定的化学性质,可以针对各种应用进行研究。 例如,它的熔点、沸点、密度、分子式和分子量在化学研究中可能很有意义 .

紧固技术

“F3394”一词与 ASTM F3394/F3394M 标准相关,该标准指的是紧固技术中使用的一种硬化钢垫圈和反应垫圈 . 这些垫圈与螺栓、螺母、螺柱、直接拉伸指示器和其他螺纹紧固件一起使用 .

螺栓作业的安全

HYTORC 垫圈符合 ASTM F3394/F3394M 标准,消除了对反应臂的需求,而反应臂是螺栓作业中最常见的伤害原因 . 垫圈的独特设计允许双套筒驱动器在转动螺母时在垫圈上反应 .

未来方向

属性

IUPAC Name |

3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S/c1-4-13-18-14(8-24(2,3)9-15(18)28)27-23-19(13)20(25)21(32-23)22(29)26-10-12-5-6-16-17(7-12)31-11-30-16/h5-7H,4,8-11,25H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVMWGIQQRUALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NCC4=CC5=C(C=C4)OCO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)

![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)

![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)

![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)